Ginnalin A

Content Navigation

Product Name

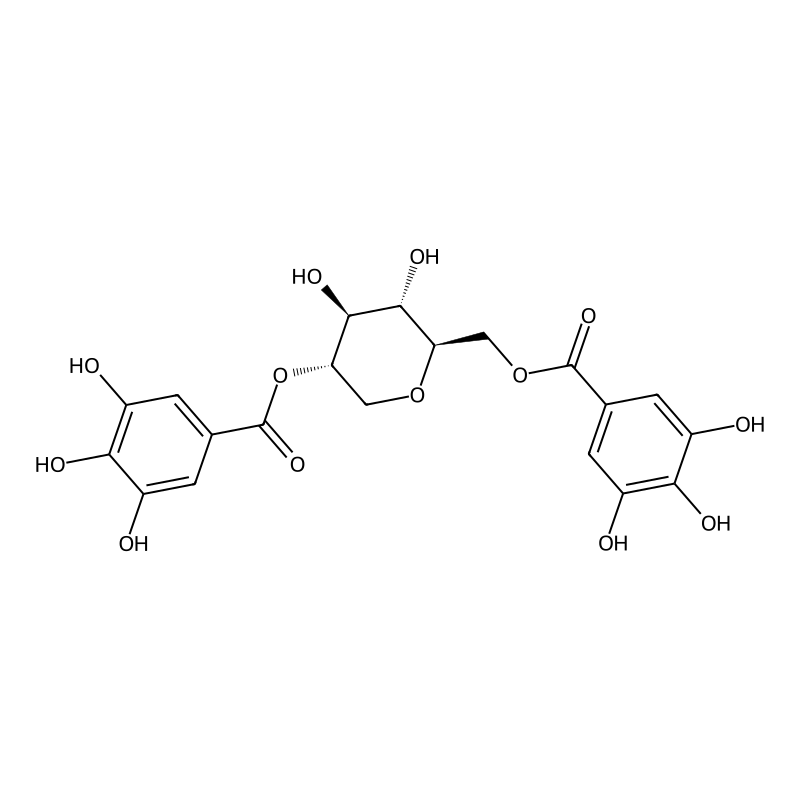

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ginnalin A (Acertannin) is a highly purified di-galloyl 1,5-anhydro-D-glucitol derivative primarily sourced from the Acer (maple) genus. Structurally defined by two 3,4,5-trihydroxybenzoic acid (galloyl) moieties esterified at the 2- and 6-positions of its carbohydrate core, it serves as a premium reference standard and active pharmaceutical ingredient (API) precursor [1]. Unlike crude botanical extracts that suffer from severe batch-to-batch variability, analytical-grade Ginnalin A provides a reproducible baseline for high-throughput screening in metabolic and oncological models. Its symmetrical molecular architecture confers distinct physicochemical advantages, notably enhanced aqueous stability and potent electron-donating capacity, making it a highly desirable candidate for advanced formulation development and targeted enzyme inhibition assays[2].

Research Fit

Maple-derived glucitol-core gallotannin (GCG) for natural product SAR studies

Digalloyl substitution pattern required for measurable enzyme and cell-based activity

Non-apoptotic cell cycle arrest pathway studies in colon and breast cancer cell models

References

Procurement of crude maple extracts or generic gallotannin mixtures introduces unacceptable matrix effects and irreproducibility in quantitative bioassays. While buyers might consider substituting Ginnalin A with its mono-galloyl analogs (Ginnalin B or Ginnalin C) to reduce costs, this substitution fundamentally compromises performance; the lack of a second galloyl group drastically reduces target binding affinity, specifically in α-glucosidase inhibition and ROS scavenging[1]. Furthermore, attempting to substitute Ginnalin A with common, low-cost antioxidants like ascorbic acid (Vitamin C) or Trolox fails in long-term aqueous formulations. These asymmetric standard antioxidants are highly prone to rapid oxidative degradation, whereas the symmetrical di-galloyl structure of Ginnalin A ensures an extended functional half-life and sustained stability under assay conditions[2].

Substitution Risk

Galloylation number dictates inhibitory potency

Monogalloyl analogs (e.g. ginnalins B, C) may show negligible activity in α-glucosidase and cell growth assays, rendering them inappropriate substitutes.

Enzyme inhibition mechanism may not transfer

Ginnalin A acts as a noncompetitive inhibitor, distinct from competitive inhibitors like acarbose; substitution with a competitive-type polyphenol may shift pathway interpretation.

Cell cycle arrest profile is digalloyl-dependent

Substituting with generic polyphenols or other gallotannins may alter S/G2-M arrest endpoints and cyclin regulation readouts.

References

- [1] Synthesis and Comparative Structure-Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. MDPI, 2019.

- [2] Ultrafast ROS Scavenging Activity of Amur Maple Tree Extracts Confers Robust Cardioprotection for Myocardial Ischemia/Reperfusion Injury. PMC, 2025.

Quantifiable α-Glucosidase Inhibition vs. Standard Therapeutics

In in vitro models of carbohydrate hydrolysis, the di-galloylated structure of Ginnalin A and its direct analogs demonstrates profound inhibitory control over α-glucosidase, significantly outperforming clinical standards. While the widely used baseline inhibitor Acarbose exhibits an IC50 of approximately 141.6 μM, di-galloylated 1,5-anhydro-D-glucitol derivatives achieve IC50 values in the 20.5–48.3 μM range, with some specific assay conditions yielding even lower micromolar potencies [1]. Furthermore, mono-galloyl analogs (Ginnalin B/C) show markedly weaker inhibition, proving that the dual galloyl substitution is non-negotiable for maximum efficacy [2].

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 20.5–48.3 μM (Di-galloyl derivatives) |

| Comparator Or Baseline | Acarbose (IC50 = 141.6 μM) and Mono-galloyl analogs (>127 μM) |

| Quantified Difference | Up to 7-fold higher potency than Acarbose; significantly stronger than mono-galloyl forms |

| Conditions | In vitro α-glucosidase enzyme kinetic assay |

Buyers developing novel anti-diabetic formulations must procure the di-galloyl Ginnalin A to achieve the necessary binding affinity that standard acarbose or mono-galloyl extracts cannot provide.

Formulation Stability and Degradation Resistance vs. Ascorbic Acid

A critical failure point for conventional antioxidants in aqueous formulations is rapid oxidative degradation. Ginnalin A overcomes this through its symmetrical molecular architecture, featuring two 3,4,5-trihydroxybenzoic acid moieties. Comparative stability profiling demonstrates that Ginnalin A maintains its structural integrity and radical scavenging capacity significantly longer than asymmetric benchmarks like L-ascorbic acid, Trolox, and free gallic acid [1]. In ABTS+ radical scavenging assays, Ginnalin A not only matched but frequently exhibited lower IC50 values than L-ascorbic acid, without the associated rapid degradation curve [1].

| Evidence Dimension | Structural stability and ABTS+ radical scavenging |

| Target Compound Data | High symmetry confers resistance to degradation; equivalent/lower IC50 for ABTS+ |

| Comparator Or Baseline | L-ascorbic acid and Trolox (rapid degradation due to asymmetry) |

| Quantified Difference | Extended functional half-life with matched or enhanced ROS scavenging potency |

| Conditions | Aqueous solution stability and ABTS+ radical scavenging assay |

Procurement teams sourcing antioxidants for cosmetics or liquid pharmaceuticals should prioritize Ginnalin A to solve shelf-life and degradation issues inherent to Vitamin C.

Enhanced Cytotoxicity in Oncology Models vs. Mono-Galloyl Analogs

When selecting gallotannins for oncology research, the degree of galloylation directly dictates apoptotic and cell cycle arrest efficacy. Ginnalin A has been quantitatively determined to be significantly more effective than its mono-galloyl counterparts (Ginnalin B and C) against human colon tumorigenic cells (HCT-116) and breast cancer cells (MCF-7) [1]. Specifically, purified Ginnalin A induces S-phase cell cycle arrest and exhibits potent preventive activity against colon cancer lines with IC50 values of 24.8 μM (HCT116) and 22.0 μM (SW480)[2].

| Evidence Dimension | In vitro cytotoxicity (IC50) and cell cycle arrest |

| Target Compound Data | IC50 = 22.0 - 24.8 μM (HCT116, SW480) |

| Comparator Or Baseline | Ginnalin B and Ginnalin C (Mono-galloyl analogs) |

| Quantified Difference | Ginnalin A is strictly required for high efficacy; B and C show inferior cytotoxic profiles |

| Conditions | Human colon (HCT-116/SW480) and breast (MCF-7) cancer cell line assays |

Researchers designing anti-cancer screening panels must procure the di-galloyl Ginnalin A, as substituting with cheaper mono-galloyl analogs will result in false negatives or weak assay signals.

Development of Next-Generation α-Glucosidase Inhibitors

Because Ginnalin A demonstrates up to a 7-fold higher potency than standard acarbose [1], it is the ideal starting material for pharmaceutical companies developing novel type 2 diabetes interventions. Its defined di-galloyl structure provides a reliable baseline for structure-activity relationship (SAR) studies that crude maple extracts cannot support.

High-Stability Cosmetic and Dermatological Formulations

For formulators struggling with the rapid oxidation and discoloration of L-ascorbic acid in aqueous serums, Ginnalin A offers a highly stable, symmetrical alternative [2]. It should be procured for premium anti-aging and ROS-scavenging topicals where extended shelf-life and sustained radical scavenging are critical to product performance.

Standardized Nrf2 Pathway and Oncology Modeling

In industrial oncology screening, reproducibility is paramount. Ginnalin A's stronger cytotoxicity against HCT-116 and MCF-7 lines compared to Ginnalin B and C makes it the mandatory choice for assays targeting S-phase cell cycle arrest and Nrf2 pathway activation [3]. Procuring the pure di-galloyl form ensures robust, reproducible assay windows.

Application Fit Matrix

References

- [1] Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala. ResearchGate, 2017.

- [2] Ultrafast ROS Scavenging Activity of Amur Maple Tree Extracts Confers Robust Cardioprotection for Myocardial Ischemia/Reperfusion Injury. PMC, 2025.

- [3] Compounds from A. Platanoides Bark, V. Corymbosum Roots & Topical Formulations using Maple Syrup. DigitalCommons@URI.

XLogP3

Explore Compound Types